Cas no 503-86-6 (2-amino-4,5-dihydro-1H-imidazol-5-one)
2-amino-4,5-dihydro-1H-imidazol-5-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3,5-dihydro-4H-imidazol-4-one
- 2-amino-1,4-dihydroimidazol-5-one
- 4H-Imidazol-4-one,2-amino-3,5-dihydro-
- 2-Amino-1,5-dihydro-4H-imidazol-4-one
- 2-Amino-1,5-dihydro-imidazol-4-on
- 2-amino-1,5-dihydro-imidazol-4-one
- 2-amino-2-imidazolin-4-one
- 2-amino-5,6-dihydropyrimidin-4(1H)-one
- 2-Iminoimidazolidin-4-one
- AC1LA0GL
- glycocyamidine
- Glycocyanidine
- SureCN1159812
- SureCN26860
- SureCN30735
- 2-amino-4,5-dihydro-1H-imidazol-5-one
- TYKJILJOXAHUFO-UHFFFAOYSA-N
- AKOS000649482
- Z203038534
- AB00983233-01
- MFCD10697823
- 2-Amino-1,5-dihydro-4H-imidazol-4-one #
- 2-Amino-1H-imidazol-5(4H)-one
- AKOS009096536
- 2-amino-4-imidazolinone
- FT-0723325
- 4H-Imidazol-4-one, 2-amino-1,5-dihydro-
- NS00032052
- 2-AMINO-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE
- 503-86-6
- DTXSID90198309
- AB60588
- EINECS 207-976-9
- EN300-24542
- A918374
- CHEMBL298862
-
- MDL: MFCD08444293
- Inchi: 1S/C3H5N3O/c4-3-5-1-2(7)6-3/h1H2,(H3,4,5,6,7)
- InChI Key: TYKJILJOXAHUFO-UHFFFAOYSA-N
- SMILES: O=C1CN=C(N)N1
Computed Properties
- Exact Mass: 99.04335
- Monoisotopic Mass: 99.043261792g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 67.5Ų
Experimental Properties
- Boiling Point: 210.2°C at 760 mmHg
- PSA: 67.48
2-amino-4,5-dihydro-1H-imidazol-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069005061-1g |
2-Amino-3,5-dihydro-4H-imidazol-4-one |
503-86-6 | 95% | 1g |
$798.25 | 2023-09-01 | |
| Chemenu | CM186957-1g |
2-Amino-3,5-dihydro-4H-imidazol-4-one |
503-86-6 | 95% | 1g |
$725 | 2021-08-05 | |
| Apollo Scientific | OR450094-250mg |
2-Amino-1,4-dihydroimidazol-5-one |
503-86-6 | 250mg |
£95.00 | 2025-02-20 | ||
| Apollo Scientific | OR450094-1g |
2-Amino-1,4-dihydroimidazol-5-one |
503-86-6 | 1g |
£295.00 | 2025-02-20 | ||
| Chemenu | CM186957-1g |
2-Amino-3,5-dihydro-4H-imidazol-4-one |
503-86-6 | 95% | 1g |
$432 | 2024-07-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581641-1g |
2-Amino-3,5-dihydro-4H-imidazol-4-one |
503-86-6 | 98% | 1g |
¥8158.00 | 2024-05-11 | |
| A2B Chem LLC | AG21314-1g |
2-amino-1,5-dihydro-4H-imidazol-4-one |
503-86-6 | 95% | 1g |
$205.00 | 2024-04-19 | |
| abcr | AB522058-250mg |
2-Amino-4,5-dihydro-1H-imidazol-4-one, 95%; . |
503-86-6 | 95% | 250mg |
€184.00 | 2025-04-18 | |
| abcr | AB522058-500mg |
2-Amino-4,5-dihydro-1H-imidazol-4-one, 95%; . |
503-86-6 | 95% | 500mg |
€248.50 | 2025-04-18 | |
| A2B Chem LLC | AG21314-50mg |
2-amino-1,5-dihydro-4H-imidazol-4-one |
503-86-6 | 95% | 50mg |
$75.00 | 2024-04-19 |
2-amino-4,5-dihydro-1H-imidazol-5-one Suppliers
2-amino-4,5-dihydro-1H-imidazol-5-one Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2-amino-4,5-dihydro-1H-imidazol-5-one
Comprehensive Overview of 2-Amino-4,5-dihydro-1H-imidazol-5-one (CAS No. 503-86-6): Properties, Applications, and Research Insights
2-Amino-4,5-dihydro-1H-imidazol-5-one (CAS No. 503-86-6) is a heterocyclic organic compound with a molecular formula of C3H5N3O. This imidazole derivative has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. The compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, making it a versatile building block for synthesizing more complex molecules.
In recent years, the demand for imidazole-based compounds has surged, driven by their role in drug discovery and material science. Researchers are particularly interested in 2-amino-4,5-dihydro-1H-imidazol-5-one due to its potential as a precursor for bioactive molecules. Its structural motif is found in several pharmacologically active compounds, including those targeting inflammation and metabolic disorders. This aligns with the growing trend of personalized medicine and targeted drug delivery systems, which dominate current biomedical discussions.
The synthesis of CAS 503-86-6 typically involves condensation reactions or cyclization processes, often optimized for high yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to confirm its structure. One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 2-amino-4,5-dihydro-1H-imidazol-5-one?" This reflects the compound's relevance in synthetic organic chemistry and industrial applications.
Beyond pharmaceuticals, 2-amino-4,5-dihydro-1H-imidazol-5-one has potential uses in agrochemicals and material science. Its ability to form stable complexes with metals makes it a candidate for catalysis and coordination chemistry. With the rise of green chemistry, researchers are exploring eco-friendly synthesis methods for this compound, addressing another hot topic in scientific communities: "How to achieve sustainable production of imidazole derivatives?"
From a commercial perspective, CAS No. 503-86-6 is available through specialized chemical suppliers, often with >98% purity. Quality control is critical, as impurities can affect downstream applications. Storage recommendations typically include keeping the compound in a cool, dry place, away from light, to ensure stability—a practical consideration frequently queried by end-users.
In conclusion, 2-amino-4,5-dihydro-1H-imidazol-5-one represents a compelling case study in the intersection of organic synthesis, drug development, and industrial applications. Its versatility and relevance to cutting-edge research areas ensure continued interest from both academic and industrial sectors. As the scientific community delves deeper into structure-activity relationships and molecular design, this compound is poised to remain a key player in advancing chemical innovation.
503-86-6 (2-amino-4,5-dihydro-1H-imidazol-5-one) Related Products
- 141186-70-1(4H-Imidazol-4-one, 2,5-diamino-1,5-dihydro-)
- 34293-24-8(2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one)
- 28639-74-9(4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl-, hydrochloride (1:))
- 143111-39-1(4H-Imidazol-4-one, 2-(chloroamino)-1,5-dihydro-)
- 62438-06-6(2-hydrazinyl-4,5-dihydro-1H-imidazol-5-one)
- 257869-50-4(2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one hydrochloride)
- 1968-28-1(4H-Imidazol-4-one,3,5-dihydro-)
- 65658-70-0(1,2,5,6-tetrahydro-3H-Imidazo[1,2-a]imidazol-3-one)
- 77350-26-6(2-(methylamino)-1H-Imidazole-4,5-dione)
- 18221-88-0(2-Amino-1H-imidazol-5(4H)-one hydrochloride)